molecular formula C15H16N4O4 B4368864 5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4368864
M. Wt: 316.31 g/mol
InChI Key: WEJJISVDBRKRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step reactions. One common method involves the reaction of β-ketonitriles with hydrazines under reflux conditions to form 5-amino-pyrazoles . The acetylation of the amino group and subsequent coupling with the appropriate carboxylic acid derivative can yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific functional groups and structure, which confer distinct reactivity and potential applications. Its combination of an acetylated amino group and a pyrazole ring makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

5-[[4-[acetyl(methyl)amino]phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-9(20)18(2)11-6-4-10(5-7-11)17-14(21)13-12(15(22)23)8-16-19(13)3/h4-8H,1-3H3,(H,17,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJJISVDBRKRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
5-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

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